2-Chloro-2-deoxy-D-glucose

Catalog No.
S605451
CAS No.
14685-79-1
M.F
C6H11ClO5
M. Wt
198.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-2-deoxy-D-glucose

CAS Number

14685-79-1

Product Name

2-Chloro-2-deoxy-D-glucose

IUPAC Name

(2R,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal

Molecular Formula

C6H11ClO5

Molecular Weight

198.6 g/mol

InChI

InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1

InChI Key

RBEGMPAFDRYYIG-SLPGGIOYSA-N

SMILES

C(C(C(C(C(C=O)Cl)O)O)O)O

Synonyms

2-chloro-2-deoxy-D-glucose, 2-chloro-2-deoxyglucose, 2-deoxy-2-chloro-D-glucose, ClDG

Canonical SMILES

C(C(C(C(C(C=O)Cl)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)Cl)O)O)O)O

2-Chloro-2-deoxy-D-glucose (2-CIDG) is a derivative of D-glucose, a simple sugar essential for cellular energy production. It differs from D-glucose by having a chlorine atom replacing a hydrogen atom at the second carbon position and lacking an oxygen atom and two hydrogen atoms at the same position. This modification allows 2-CIDG to enter cells through similar pathways as glucose, but it cannot be further metabolized for energy production []. This unique property makes 2-CIDG a valuable tool in various scientific research applications.

Glucose Analog for Studying Cellular Metabolism

Due to its similarity to glucose in terms of uptake but inability to be metabolized, 2-CIDG is used to study glucose transport and utilization in various cell types []. Researchers can track the cellular uptake of 2-CIDG using radiolabeling techniques, allowing them to measure glucose transporter activity and assess the dependence of specific cell types on glucose for energy []. This information is crucial for understanding various physiological and pathological processes, including cancer development, diabetes, and neurodegenerative diseases.

Inhibitor of Glycosylation

2-CIDG can act as an inhibitor of glycosylation, a process where sugar molecules are attached to proteins and lipids. This inhibition occurs because 2-CIDG competes with D-glucose for binding to enzymes involved in glycosylation []. Researchers utilize this property to study the role of glycosylation in various biological processes, such as protein folding, cell signaling, and immune function []. By manipulating glycosylation patterns using 2-CIDG, scientists can gain insights into the functional consequences of altered glycosylation in health and disease.

Potential Therapeutic Agent

The specific properties of 2-CIDG have led to exploration of its potential as a therapeutic agent in various diseases. Studies have investigated its use in:

  • Cancer: Cancer cells often have a high dependence on glucose for survival. 2-CIDG may potentially starve cancer cells by inhibiting glucose uptake and reducing their ability to generate energy [].
  • Diabetes: 2-CIDG may help regulate blood sugar levels by reducing glucose uptake in tissues like the liver and muscle, potentially offering a therapeutic approach for type 2 diabetes [].
  • Neurodegenerative diseases: Studies suggest that 2-CIDG might protect neurons from damage in neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting abnormal protein aggregation [].

Molecular Structure Analysis

2-CIDG shares the core structure of glucose, a six-carbon ring with hydroxyl groups attached at various positions. However, the key difference lies at the second carbon. In glucose, a hydroxyl group (OH) is present, while in 2-CIDG, a chlorine atom (Cl) takes its place. Additionally, the second carbon loses its oxygen atom, resulting in the "deoxy" designation []. This modification disrupts the typical hydrogen bonding network of glucose, potentially affecting its interaction with biological molecules.


Chemical Reactions Analysis

The specific reactions involving 2-CIDG in biological systems are not well documented as it's primarily used as a building block for synthesis. However, research focuses on incorporating 2-CIDG into complex carbohydrates through various glycosylation reactions. These reactions typically involve coupling 2-CIDG with a glycosyl acceptor molecule, such as a sugar nucleotide, using specific enzymes or chemical catalysts [].

DG + A -> DG-A (glycosidic bond formation) []

The specific enzymes and reaction conditions needed for incorporating 2-CIDG depend on the desired final product.

As 2-CIDG is not typically used as a standalone molecule in biological systems, a specific mechanism of action is not applicable. Its primary function lies in its ability to be incorporated into complex carbohydrates, which then exert their specific biological effects.

For example, incorporating 2-CIDG into bacterial cell wall sugars could interfere with their synthesis or recognition by the immune system, potentially offering a strategy for developing new antibiotics [].

XLogP3

-2.2

Other CAS

14685-79-1

Wikipedia

2-Chloro-2-deoxyglucose

Dates

Modify: 2023-08-15

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